6,7,8-Trifluoroisoquinoline (CAS 1535288-37-9): A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications
6,7,8-Trifluoroisoquinoline (CAS 1535288-37-9): A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry and advanced materials science, the strategic incorporation of fluorine into heteroaromatic scaffolds is a premier tactic for optimizing physicochemical and pharmacokinetic profiles. 6,7,8-Trifluoroisoquinoline (CAS 1535288-37-9) represents a highly specialized, electron-deficient building block. By fully substituting the 6, 7, and 8 positions of the isoquinoline carbocycle with fluorine, this molecule offers a unique combination of metabolic resistance, modulated basicity, and enhanced lipophilicity [1].
This technical whitepaper details the mechanistic rationale for utilizing 6,7,8-trifluoroisoquinoline in drug design, provides self-validating synthetic protocols for its functionalization, and outlines its downstream applications in active pharmaceutical ingredient (API) development.
Chemical Identity & Physicochemical Properties
The physical and chemical parameters of 6,7,8-Trifluoroisoquinoline dictate its handling and reactivity. The high electronegativity of the three fluorine atoms significantly depletes the electron density of the entire fused bicyclic system, rendering the carbocyclic ring highly resistant to electrophilic attack while activating the heterocyclic ring for specific transformations.
Table 1: Quantitative Chemical Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 1535288-37-9 | Standardized registry identifier [1]. |
| Molecular Formula | C | Indicates complete substitution at the 6, 7, and 8 positions. |
| Molecular Weight | 183.13 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| LogP (Predicted) | ~2.8 - 3.1 | Enhanced lipophilicity compared to unsubstituted isoquinoline (LogP ~2.0). |
| Hydrogen Bond Acceptors | 4 (1 N, 3 F) | Fluorine acts as a weak H-bond acceptor, influencing target binding [4]. |
| Hydrogen Bond Donors | 0 | Ensures high membrane permeability. |
Mechanistic Role of Fluorination in Isoquinoline Scaffolds
The decision to utilize a heavily fluorinated scaffold like 6,7,8-trifluoroisoquinoline is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) causality.
-
Metabolic Stability (Cytochrome P450 Evasion): The C-F bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol) compared to a C-H bond (~98 kcal/mol). Cytochrome P450 enzymes typically target electron-rich aromatic rings for oxidative metabolism. The 6,7,8-trifluoro motif acts as an electronic shield, effectively blocking Phase I hydroxylation at these traditional metabolic "soft spots" [3].
-
pKa Modulation and Toxicity Reduction: Unsubstituted isoquinoline is basic (pKa ~5.4). The strong inductive electron-withdrawing effect (-I effect) of the three fluorine atoms pulls electron density away from the nitrogen lone pair, significantly lowering its basicity. In drug development, reducing the basicity of a nitrogen center is a proven strategy to mitigate non-specific binding to the hERG potassium channel, thereby reducing the risk of drug-induced cardiotoxicity.
-
Orthogonal Multipolar Interactions: The highly polarized C-F bonds can participate in specific intermolecular interactions (e.g., C-F···H-N or C-F···π contacts) within the binding pocket of a target protein, stabilizing the drug-target complex and increasing binding affinity [4].
Figure 1: Mechanistic SAR logic demonstrating the pharmacological impact of 6,7,8-trifluorination.
Synthetic Pathways & Experimental Protocols
To integrate 6,7,8-trifluoroisoquinoline into advanced APIs, chemists typically functionalize the C-1 position. Because the ring is highly electron-deficient, direct electrophilic substitution is impossible. Instead, the nitrogen must be temporarily oxidized to direct a chlorination event, yielding 1-chloro-6,7,8-trifluoroisoquinoline [2]—a versatile intermediate for Nucleophilic Aromatic Substitution (S
Table 2: Reaction Mass Balance & Stoichiometry for C-1 Activation
| Reagent | Equivalents | Function | Causality / Rationale |
| 6,7,8-Trifluoroisoquinoline | 1.0 eq | Starting Material | Core scaffold. |
| mCPBA (77%) | 1.2 eq | Oxidant | Electrophilically transfers oxygen to the basic nitrogen. |
| POCl | 5.0 eq | Chlorinating Agent | Activates the N-oxide and supplies the nucleophilic chloride. |
| Piperazine (or other amine) | 2.5 eq | Nucleophile | Displaces the C-1 chloride via S |
Step-by-Step Self-Validating Protocol
Phase 1: N-Oxidation
-
Procedure: Dissolve 6,7,8-trifluoroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C.
-
Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: The formation of the N-oxide is strictly required to activate the adjacent C-1 position. The oxygen atom will later act as a leaving group during the chlorination step.
-
Self-Validation Checkpoint: Quench an aliquot with saturated Na
S O (to destroy unreacted peroxides—validated by a negative starch-iodide test). Perform LC-MS analysis. The protocol is validated to proceed only when the starting material peak (m/z 184 [M+H] ) completely disappears and is replaced by the N-oxide peak (m/z 200[M+H] ).
Phase 2: C-1 Chlorination
-
Procedure: Concentrate the purified N-oxide and suspend it in neat phosphorus oxychloride (POCl
, 5.0 eq). -
Reaction: Heat the mixture to reflux (105°C) for 4 hours.
-
Causality: POCl
acts as both the solvent and the electrophilic activator. The N-oxide oxygen attacks the phosphorus, forming a highly reactive intermediate. Chloride subsequently attacks the C-1 position, followed by rearomatization and the elimination of PO Cl . -
Self-Validation Checkpoint: Carefully quench the reaction by pouring it dropwise over crushed ice (Caution: highly exothermic hydrolysis of POCl
). Extract with ethyl acetate. GC-MS or LC-MS must confirm the formation of 1-chloro-6,7,8-trifluoroisoquinoline [2]. Validation is achieved by observing the characteristic 3:1 isotopic cluster at m/z 218/220 [M+H] , confirming the successful incorporation of one chlorine atom.
Phase 3: S
-
Procedure: Dissolve the 1-chloro-6,7,8-trifluoroisoquinoline in N,N-dimethylformamide (DMF). Add a secondary amine (e.g., a piperazine derivative, 2.5 eq) and K
CO (2.0 eq). Heat to 80°C for 6 hours. -
Causality: The highly electron-deficient nature of the trifluorinated isoquinoline ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the C-1 position exceptionally susceptible to nucleophilic attack. The intermediate Meisenheimer complex is heavily stabilized by the electron-withdrawing fluorines.
Figure 2: Step-by-step synthetic workflow for the C-1 functionalization of 6,7,8-Trifluoroisoquinoline.
Applications in Drug Development
The functionalized derivatives of 6,7,8-trifluoroisoquinoline serve as core structural motifs in several therapeutic areas:
-
Kinase Inhibitors (Oncology): The isoquinoline nitrogen serves as a critical hinge-binding hydrogen bond acceptor within the ATP-binding pocket of kinases. The 6,7,8-trifluoro carbocycle is perfectly tuned to occupy deep, hydrophobic specificity pockets, where the fluorines engage in stabilizing C-F···H interactions with the protein backbone [4].
-
Antibacterial Agents: Drawing structural parallels to the fluoroquinolone class (e.g., 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylates), trifluoroisoquinoline derivatives are actively investigated as novel DNA gyrase and topoisomerase IV inhibitors, particularly for strains resistant to traditional antibiotics [3].
References
-
Title: 1-chloro-6,7,8-trifluoroisoquinoline (C9H3ClF3N) - PubChemLite Source: Université du Luxembourg (PubChemLite) URL: [Link]
-
Title: Fluorine in Heterocyclic Chemistry Volume 2 Source: National Academic Digital Library of Ethiopia (Valentine Nenajdenko, Ed.) URL: [Link]
-
Title: C-F...π, F...H, and F...F intermolecular interactions and F-aggregation: Role in crystal engineering of fluoroorganic compounds Source: ResearchGate URL: [Link]
